"synthesis of Sodium 2-Methoxy-2-oxoethanesulfonate"
"synthesis of Sodium 2-Methoxy-2-oxoethanesulfonate"
An In-depth Technical Guide to the Synthesis of Sodium 2-Methoxy-2-oxoethanesulfonate
Introduction
Sodium 2-Methoxy-2-oxoethanesulfonate (CAS No. 29508-16-5) is an organic sodium salt containing both a sulfonate group and a methyl ester functional group.[1] Its structure suggests potential utility as a specialty surfactant, an intermediate in organic synthesis, or a building block for more complex molecules in pharmaceutical and materials science applications. The presence of both a hydrophilic sulfonate head and a moderately hydrophobic methoxycarbonyl group gives it unique chemical properties.
This guide provides a comprehensive overview of the plausible synthetic pathways for Sodium 2-Methoxy-2-oxoethanesulfonate. As a senior application scientist, this document moves beyond simple procedural lists to explore the underlying chemical principles, justify methodological choices, and provide detailed, actionable protocols for researchers. We will explore two primary retrosynthetic strategies, offering a comparative analysis to inform laboratory-scale synthesis and potential scale-up.
Physicochemical Properties and Safety Data
A thorough understanding of the target compound's properties and hazards is a prerequisite for any synthetic endeavor.
Table 1: Physicochemical Properties of Sodium 2-Methoxy-2-oxoethanesulfonate
| Property | Value | Source |
| IUPAC Name | sodium;2-methoxy-2-oxoethanesulfonate | PubChem[1] |
| Molecular Formula | C₃H₅NaO₅S | PubChem[1] |
| Molecular Weight | 176.13 g/mol | PubChem[1] |
| Canonical SMILES | COC(=O)CS(=O)(=O)[O-].[Na+] | PubChem[1] |
| CAS Number | 29508-16-5 | PubChem[1] |
Table 2: Hazard Identification and Safety Precautions
| Hazard Statement | Precautionary Measures & PPE | Source |
| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. | Sigma-Aldrich, TCI Chemicals[2] |
| H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Sigma-Aldrich, TCI Chemicals[2] |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | Sigma-Aldrich |
| General Handling | Handle in accordance with good industrial hygiene and safety practice. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation. | Angene Chemical[3] |
| First Aid | In case of contact, immediately consult a physician and show the safety data sheet. For skin contact, wash off with plenty of soap and water. For eye contact, rinse thoroughly with plenty of water. If inhaled, move person into fresh air. | Sigma-Aldrich, Angene Chemical[3] |
Retrosynthetic Analysis and Strategic Overview
The synthesis of Sodium 2-Methoxy-2-oxoethanesulfonate can be approached from two logical retrosynthetic pathways. The choice between them depends on starting material availability, reaction scalability, and control over selectivity.
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Route A: Sulfonation of an Ester Precursor. This strategy involves the direct sulfonation of a readily available ester, methyl acetate, at the α-carbon, followed by neutralization.
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Route B: Esterification of a Sulfonic Acid Precursor. This approach begins with 2-sulfoacetic acid and involves the selective esterification of its carboxylic acid moiety, followed by neutralization of the sulfonic acid group.
Caption: High-level retrosynthetic analysis for Sodium 2-Methoxy-2-oxoethanesulfonate.
Route A: Synthesis via Sulfonation of Methyl Acetate
Principle and Rationale
This pathway leverages the α-protons of methyl acetate, which can be abstracted to form an enolate or enol intermediate. This intermediate then acts as a nucleophile, attacking a strong electrophile such as sulfur trioxide (SO₃). The use of SO₃ complexed with a Lewis base (e.g., dioxane, pyridine) is a standard industrial practice to moderate its extreme reactivity and prevent charring and other side reactions.[4] The subsequent neutralization with a stoichiometric amount of a sodium base yields the target salt. This approach is potentially cost-effective due to the low cost of the starting material, methyl acetate.
Reaction Mechanism
The reaction proceeds via electrophilic attack on the enol form of methyl acetate. The acid catalyst (often adventitious or added) facilitates tautomerization to the enol, which is the active nucleophile.
Caption: Mechanism for the sulfonation of methyl acetate.
Detailed Experimental Protocol
Materials:
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Methyl Acetate (anhydrous)
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Sulfur Trioxide-Dioxane complex (or similar stabilized SO₃ source)
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Dichloromethane (anhydrous)
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Sodium Hydroxide (NaOH)
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Methanol
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Diethyl Ether
Procedure:
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Reaction Setup: A three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet with a drying tube. The system is flame-dried under a nitrogen atmosphere to ensure anhydrous conditions.
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Reagent Charging: Charge the flask with anhydrous methyl acetate (1.0 eq) dissolved in anhydrous dichloromethane (DCM) (approx. 5 M concentration). Cool the solution to 0 °C in an ice bath.
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Sulfonation: Dissolve the sulfur trioxide-dioxane complex (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred methyl acetate solution over 1-2 hours, maintaining the internal temperature below 5 °C.
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Causality Insight: Slow, cold addition is critical to dissipate the heat of reaction and prevent polymerization or decomposition of the starting material, a common issue with highly reactive sulfonating agents.[4]
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Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by taking aliquots, quenching them with methanol, and analyzing by ¹H NMR or HPLC to observe the disappearance of the methyl acetate starting material.
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Neutralization: In a separate vessel, prepare a solution of sodium hydroxide (1.1 eq) in methanol. Cool this solution to 0 °C. Slowly add the methanolic NaOH solution to the reaction mixture, ensuring the temperature does not exceed 10 °C. The product will begin to precipitate.
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Self-Validation: The pH of the mixture should be monitored. The addition is complete when the mixture is neutral to slightly basic (pH 7-8). This ensures complete conversion to the sodium salt without promoting base-catalyzed hydrolysis of the ester.[5]
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Isolation and Purification: Stir the resulting slurry for 30 minutes at 0 °C. Collect the precipitated solid by vacuum filtration. Wash the filter cake sequentially with cold DCM and then diethyl ether to remove unreacted starting materials and organic-soluble impurities.
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Drying: Dry the white solid product under high vacuum at room temperature to a constant weight.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.
Experimental Workflow Diagram
Caption: Workflow for the synthesis via sulfonation of methyl acetate.
Route B: Synthesis via Esterification of 2-Sulfoacetic Acid
Principle and Rationale
This route begins with 2-sulfoacetic acid, which contains both carboxylic and sulfonic acid functional groups. The goal is to selectively esterify the less acidic carboxylic acid group with methanol while leaving the highly acidic sulfonic acid group intact, which can then be neutralized. The classic Fischer esterification, which uses a strong acid catalyst, is well-suited for this transformation.[6][7] The sulfonic acid moiety within the starting material can itself act as the acid catalyst, simplifying the reaction mixture. To drive the reversible esterification reaction to completion, a large excess of methanol is typically used as both the reactant and the solvent, shifting the equilibrium toward the product side.[7]
Reaction Mechanism (Fischer Esterification)
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, making it more electrophilic. Methanol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and formation of the ester.
Caption: Mechanism for the Fischer esterification of 2-sulfoacetic acid.
Detailed Experimental Protocol
Materials:
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2-Sulfoacetic Acid (can be prepared from chloroacetic acid and sodium sulfite)
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Methanol (anhydrous)
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Sodium Bicarbonate (NaHCO₃)
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Acetone
Procedure:
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Reaction Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.
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Reagent Charging: Add 2-sulfoacetic acid (1.0 eq) to the flask. Add a large excess of anhydrous methanol (e.g., 20-40 eq), which serves as both reactant and solvent.
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Esterification: Heat the mixture to reflux and maintain for 4-6 hours.
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Causality Insight: Refluxing in a large excess of alcohol is a classic method to drive the Fischer esterification equilibrium towards the products, ensuring a high conversion rate of the carboxylic acid.[7] The sulfonic acid group is sufficiently acidic to catalyze the reaction, obviating the need for an external catalyst like H₂SO₄.
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Reaction Monitoring: The reaction can be monitored by ¹H NMR of quenched aliquots, observing the appearance of the methyl ester singlet (~3.7 ppm) and the disappearance of the carboxylic acid proton.
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Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator. The residue will be crude methyl 2-sulfoacetate.
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Neutralization: Dissolve the oily residue in a minimal amount of water or methanol. Slowly add solid sodium bicarbonate (NaHCO₃) in portions with vigorous stirring until effervescence ceases and the pH of the solution is ~7.
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Self-Validation: Using a weak base like sodium bicarbonate selectively neutralizes the strong sulfonic acid without significant risk of hydrolyzing the newly formed ester, which could occur with a stronger base like NaOH.
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Isolation and Purification: Remove the solvent by rotary evaporation. The resulting solid may be contaminated with inorganic salts. Triturate the solid with a large volume of hot acetone to dissolve the organic product, leaving the inorganic salts behind. Filter the hot solution and cool the filtrate to induce crystallization.
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Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under high vacuum.
Experimental Workflow Diagram
Caption: Workflow for the synthesis via esterification of 2-sulfoacetic acid.
Product Characterization
Regardless of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity, purity, and structure.
Table 3: Analytical Characterization Methods
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and purity assessment. | - Singlet for the methoxy protons (-OCH₃) at ~3.7-3.8 ppm. - Singlet for the methylene protons (-CH₂-) adjacent to the sulfonate group at ~3.5-4.0 ppm. |
| ¹³C NMR | Confirm carbon framework. | - Signal for the ester carbonyl carbon (~165-170 ppm). - Signal for the methoxy carbon (~52 ppm). - Signal for the methylene carbon (~55-60 ppm). |
| FT-IR | Identify key functional groups. | - Strong S=O stretching bands for the sulfonate group (~1200 cm⁻¹ and ~1050 cm⁻¹). - Strong C=O stretching band for the ester carbonyl (~1740 cm⁻¹). - C-O stretching band (~1250 cm⁻¹). |
| HPLC-MS | Purity assessment and mass confirmation. | A single major peak in the chromatogram. Mass spectrometry should show the mass of the anion [C₃H₅O₅S]⁻ at m/z 153. |
| Elemental Analysis | Confirm elemental composition. | Calculated for C₃H₅NaO₅S: C, 20.46%; H, 2.86%; S, 18.21%. Experimental values should be within ±0.4%. |
Conclusion
This guide has detailed two scientifically sound and practical synthetic routes for Sodium 2-Methoxy-2-oxoethanesulfonate.
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Route A (Sulfonation of Methyl Acetate) is advantageous due to its use of inexpensive and simple starting materials. However, it requires careful control of reaction conditions due to the high reactivity of sulfur trioxide.
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Route B (Esterification of 2-Sulfoacetic Acid) offers potentially simpler reaction control and workup, especially regarding the selectivity of the esterification. The primary challenge may lie in the availability and cost of the 2-sulfoacetic acid starting material.
The choice of synthesis will ultimately be guided by the specific capabilities of the laboratory, cost considerations, and desired scale. Both protocols are designed with self-validating checkpoints to ensure a high degree of confidence in the final, purified product. Adherence to the safety protocols outlined is paramount for the successful and safe execution of these chemical transformations.
References
- Sigma-Aldrich. (2024). Safety Data Sheet for Sodium 2-Methoxy-2-oxoethanesulfonate.
- TCI Chemicals. (2025). Safety Data Sheet for Sodium Ethanesulfonate.
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PubChem. (n.d.). Sodium 2-Methoxy-2-oxoethanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]
- Angene Chemical. (2024). Safety Data Sheet for Sodium methanesulfonothioate.
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Trujillo, J. I., & Gopalan, A. S. (1993). Facile esterification of sulfonic acids and carboxylic acids with triethylorthoacetate. Tetrahedron Letters, 34(46), 7355-7358. Retrieved from [Link]
- Google Patents. (n.d.). US6660882B2 - Process for the preparation of 2-Methyl-2-propene-1-sulfonic acid, sodium salt.
- Google Patents. (n.d.). CN114605293B - Preparation process of fatty acid methyl ester sulfonate.
- Google Patents. (n.d.). CN101343245B - Method for preparing fatty acid methyl ester sulphonic salt with low-disodium salt content by using earlier sulfonation and later esterification technique.
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Chemguide. (n.d.). Mechanism for the esterification reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Making Esters From Alcohols. Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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- 5. CN114605293B - Preparation process of fatty acid methyl ester sulfonate - Google Patents [patents.google.com]
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